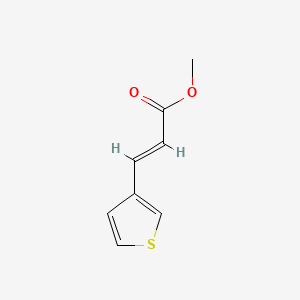

3-Thio-pheneacrylic acid methyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-3-thiophen-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUKIESAKFXOHF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(Thiophen-3-yl)acrylate

CAS Number: 135835-43-7

This technical guide provides a comprehensive overview of methyl 3-(thiophen-3-yl)acrylate, a valuable synthetic intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic profile, and a representative synthesis protocol.

Physicochemical and Spectroscopic Data

Methyl 3-(thiophen-3-yl)acrylate, with the molecular formula C₈H₈O₂S and a molecular weight of 168.21 g/mol , is a solid at room temperature.[1] The available quantitative data for the (E)-isomer are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 135835-43-7 | |

| Molecular Formula | C₈H₈O₂S | [1] |

| Molecular Weight | 168.21 g/mol | [1] |

| Melting Point | 48-49 °C | [1] |

Table 2: Spectroscopic Data for (E)-Methyl 3-(thiophen-3-yl)acrylate

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Reference |

| 7.68 | d | 1H | =CH-CO | 16.0 | [1] |

| 7.50 | d | 1H | Thiophene-H2 | 1.6 | [1] |

| 7.29-7.34 | m | 2H | Thiophene-H4, H5 | [1] | |

| 6.27 | d | 1H | Ar-CH= | 16.0 | [1] |

| 3.80 | s | 3H | -OCH₃ | [1] |

¹³C NMR (100.6 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 168.1 | C=O | [1] |

| 138.7 | =CH-CO | [1] |

| 137.8 | Thiophene-C3 | [1] |

| 128.6 | Thiophene-C5 | [1] |

| 127.4 | Thiophene-C2 | [1] |

| 125.4 | Thiophene-C4 | [1] |

| 117.7 | Ar-CH= | [1] |

| 52.1 | -OCH₃ | [1] |

Experimental Protocols

The synthesis of methyl 3-(thiophen-3-yl)acrylate can be achieved through various cross-coupling reactions. The Heck reaction is a prominent method for this transformation. Below is a detailed, representative protocol for the Heck coupling of an aryl halide with methyl acrylate (B77674).

Heck Reaction for the Synthesis of Methyl 3-(Aryl)acrylates

This protocol is a generalized procedure and may require optimization for the specific synthesis of methyl 3-(thiophen-3-yl)acrylate using 3-bromothiophene (B43185) as a starting material.

Materials:

-

3-Bromothiophene

-

Methyl acrylate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane (B91453)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (1.5 mol%) and tri(tert-butyl)phosphine (6 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

Addition of Reagents: Under the inert atmosphere, add cesium carbonate (1.1 equivalents) and the aryl halide (e.g., 3-bromothiophene, 1.0 equivalent).

-

Solvent and Alkene Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of methyl acrylate (1.2 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure methyl 3-(thiophen-3-yl)acrylate.

Visualizations

Diagram 1: Synthesis of (E)-Methyl 3-(Thiophen-3-yl)acrylate via Heck Reaction

References

An In-depth Technical Guide to 3-Thiophen-3-yl-Acrylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characterization of 3-Thiophen-3-yl-acrylic acid methyl ester. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

3-Thiophen-3-yl-acrylic acid methyl ester, also known as methyl 3-(thiophen-3-yl)acrylate, is a synthetic intermediate with the chemical formula C₈H₈O₂S.[1] It exists as a white solid with a melting point of 48-49 °C.[2] The molecular weight of this compound is 168.21 g/mol .[1]

| Property | Value | Reference |

| CAS Number | 135835-43-7 | [1][3] |

| Molecular Formula | C₈H₈O₂S | [1] |

| Molecular Weight | 168.21 g/mol | [1] |

| Melting Point | 48-49 °C | [2] |

| Appearance | White solid | [2] |

Synthesis

A common method for the synthesis of 3-Thiophen-3-yl-acrylic acid methyl ester is through the esterification of 3-thiophen-3-yl-acrylic acid.

Experimental Protocol: Esterification of 3-Thiophen-3-yl-acrylic acid

This protocol describes a general procedure for the synthesis of 3-Thiophen-3-yl-acrylic acid methyl ester.

Materials:

-

3-Thiophen-3-yl-acrylic acid

-

Dry Methanol (B129727) (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Reflux apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-thiophen-3-yl-acrylic acid in an excess of dry methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

The mixture is then refluxed. A study on the synthesis of the corresponding polymer suggests a reaction time of 24 hours can lead to a high yield of the monomer.[4]

-

After the reaction is complete, the excess methanol is removed under reduced pressure.

-

The residue is then purified, typically through recrystallization or column chromatography, to yield pure 3-Thiophen-3-yl-acrylic acid methyl ester.

Spectral Data

The structural confirmation of 3-Thiophen-3-yl-acrylic acid methyl ester is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons in the molecule. For the (E)-isomer of methyl 3-(thiophen-3-yl)acrylate in CDCl₃, the following chemical shifts (δ) and coupling constants (J) have been reported:[2]

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| OMe | 3.80 | s | - |

| =CH-CO | 6.27 | d | 16.0 |

| Thiophene-H | 7.29-7.34 | m | - |

| Thiophene-H | 7.50 | d | 1.6 |

| =CH-Th | 7.68 | d | 16.0 |

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 3-Thiophen-3-yl-acrylic acid methyl ester is expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

-

C=O stretch (ester): Strong absorption around 1710-1730 cm⁻¹.

-

C=C stretch (alkene): Medium absorption around 1630-1650 cm⁻¹.

-

C-O stretch (ester): Strong absorptions in the 1100-1300 cm⁻¹ region.

-

=C-H stretch (alkene and thiophene): Absorptions above 3000 cm⁻¹.

-

C-H stretch (methyl): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) for (E)-methyl 3-(thiophen-3-yl)acrylate has determined the exact mass to be m/z 168.0243, which is consistent with the calculated mass of 168.0245 for the molecular formula C₈H₈O₂S.[2] The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Potential Applications and Biological Activity

3-Thiophen-3-yl-acrylic acid methyl ester is primarily utilized as a synthetic intermediate in the preparation of more complex molecules.[1][3] Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

While specific biological data for 3-Thiophen-3-yl-acrylic acid methyl ester is limited in the public domain, its structural motifs, the thiophene (B33073) ring and the α,β-unsaturated ester, are present in many pharmacologically active compounds. This suggests that it could serve as a valuable building block in drug discovery programs targeting various diseases. Further research is warranted to explore the specific biological profile of this compound.

References

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl (2E)-2-{[(2-methylquinolin-8-yl)oxy]methyl}-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methyl 3-(thiophen-3-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(thiophen-3-yl)acrylate is a heteroaromatic compound incorporating a thiophene (B33073) ring and an acrylate (B77674) moiety. Thiophene and its derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4] The acrylate group also contributes to the molecule's reactivity and potential for biological interactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological relevance of methyl 3-(thiophen-3-yl)acrylate, serving as a resource for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of methyl 3-(thiophen-3-yl)acrylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂S | |

| Molecular Weight | 168.21 g/mol | |

| CAS Number | 135835-43-7 | |

| Appearance | White solid | [1] |

| Melting Point | 48-49 °C | [1] |

Synthesis

The synthesis of methyl 3-(thiophen-3-yl)acrylate can be achieved through several synthetic routes common in organic chemistry, such as the Heck reaction or the Wittig reaction.[5][6][7][8][9][10][11]

Experimental Protocol: Heck Reaction

The Heck reaction provides a reliable method for the synthesis of methyl 3-(thiophen-3-yl)acrylate from 3-bromothiophene (B43185) and methyl acrylate. A general experimental protocol is outlined below.

Materials:

-

3-Bromothiophene

-

Methyl acrylate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Triethylamine (B128534) (Et₃N)

-

Toluene (B28343), anhydrous

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add palladium(II) acetate (1 mol%) and triphenylphosphine (2 mol%).

-

Add anhydrous toluene to dissolve the catalyst components.

-

Add 3-bromothiophene (1.0 eq) and methyl acrylate (1.2 eq) to the reaction mixture.

-

Finally, add triethylamine (1.5 eq) as a base.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium (B8662869) bromide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure methyl 3-(thiophen-3-yl)acrylate.

Diagram of the Heck Reaction Workflow:

Caption: Workflow for the synthesis of methyl 3-(thiophen-3-yl)acrylate via the Heck reaction.

Characterization

The structure and purity of synthesized methyl 3-(thiophen-3-yl)acrylate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.50 (d, J = 1.6 Hz, 1H), 7.29-7.34 (m, 2H), 6.27 (d, J = 16.0 Hz, 1H), 3.80 (s, 3H, OMe).[1]

Infrared (IR) Spectroscopy

The IR spectrum of an acrylate will typically show strong characteristic absorption bands. For a similar compound, polymethyl methacrylate, a strong C=O stretch is observed around 1730 cm⁻¹, and C-C-O and O-C-C stretching bands are seen around 1191 cm⁻¹ and 1149 cm⁻¹, respectively.[12]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 168.21.

Biological Activity and Drug Development Potential

Thiophene-containing molecules have been extensively studied in drug discovery and have been incorporated into several approved drugs.[13] The thiophene scaffold is known to be a bioisostere of the benzene (B151609) ring and can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Anti-inflammatory and Anticancer Potential

Derivatives of thiophene have shown promising anti-inflammatory and anticancer activities.[1][2][3][4] Thiophene-based compounds have been reported to act as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key targets in inflammation.[1][4] In the context of cancer, thiophene derivatives have been investigated for their ability to inhibit various protein targets and signaling pathways involved in cancer progression.[2][3]

While specific biological targets for methyl 3-(thiophen-3-yl)acrylate have not been extensively reported, its structural similarity to other biologically active thiophene acrylates suggests potential for further investigation in these therapeutic areas.

Potential Signaling Pathway Involvement

Given the known activities of thiophene derivatives, it is plausible that methyl 3-(thiophen-3-yl)acrylate could interact with signaling pathways implicated in inflammation and cancer. For instance, inhibition of COX enzymes would impact the arachidonic acid pathway, reducing the production of pro-inflammatory prostaglandins. In cancer, thiophene-containing molecules have been shown to affect pathways involving kinases and microtubule assembly.[14]

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical interaction of methyl 3-(thiophen-3-yl)acrylate with inflammatory and cancer signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Thiopheneacrylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(thiophen-3-yl)acrylate, also known as 3-thiopheneacrylic acid methyl ester, is an organic compound featuring a thiophene (B33073) ring attached to a methyl acrylate (B77674) functional group.[1][2] Thiophene and its derivatives are recognized as important heterocyclic scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[3][4] As a synthetic intermediate, methyl 3-(thiophen-3-yl)acrylate serves as a versatile building block for the synthesis of more complex molecules and potential pharmaceutical agents.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of 3-Thiopheneacrylic acid methyl ester combines a five-membered aromatic thiophene ring with a conjugated ester. This arrangement of pi-systems influences the molecule's electronic properties and reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in Table 1. The compound is a crystalline solid at room temperature and exhibits solubility in common organic solvents like DMF, DMSO, and ethanol.[2]

| Property | Value | Reference(s) |

| CAS Number | 135835-43-7 | [1] |

| Molecular Formula | C₈H₈O₂S | [1][2] |

| Molecular Weight | 168.21 g/mol | [1][2] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |

| UV max (λmax) | 208, 231, 280 nm | [2] |

| SMILES | O=C(/C=C/C1=CSC=C1)OC | [2] |

| InChI Key | ZBUKIESAKFXOHF-NSCUHMNNSA-N | [2] |

| Stability | Stable for ≥ 4 years when stored at -20°C | [2] |

Table 1: Physical and Chemical Properties of 3-Thiopheneacrylic acid methyl ester.

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Thiophene Protons: Signals in the aromatic region (δ 7.0-8.0 ppm).Vinyl Protons: Two doublets in the δ 5.8-7.8 ppm range, with a coupling constant (J) characteristic of a trans configuration (~12-18 Hz).Methyl Protons: A singlet around δ 3.7-3.8 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the δ 165-175 ppm region.[12]Olefinic Carbons (C=C): Signals in the δ 115-145 ppm range.Thiophene Carbons: Signals in the aromatic region (δ 120-140 ppm).Methyl Carbon (-OCH₃): A signal around δ 51-52 ppm.[13] |

| IR (Infrared) | C=O Stretch (Ester): Strong absorption band around 1710-1730 cm⁻¹.[5][8]C=C Stretch (Alkene): Absorption band around 1620-1640 cm⁻¹.[5]C-O Stretch (Ester): Strong absorption bands in the 1100-1300 cm⁻¹ region.[5][8]C-H Stretch (Aromatic/Vinylic): Absorptions above 3000 cm⁻¹. |

| MS (Mass Spec) | Molecular Ion (M⁺): A peak at m/z = 168, corresponding to the molecular weight.[11]Key Fragments: Loss of the methoxy (B1213986) group (-OCH₃, m/z = 31) leading to a fragment at m/z = 137. Loss of the carbomethoxy group (-COOCH₃, m/z = 59) leading to a fragment at m/z = 109. |

Table 2: Predicted Spectroscopic Data for 3-Thiopheneacrylic acid methyl ester.

Experimental Protocols: Synthesis

3-Thiopheneacrylic acid methyl ester can be synthesized using standard organic chemistry methodologies for the formation of α,β-unsaturated esters. The Horner-Wadsworth-Emmons and Heck reactions are two common and effective strategies.

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the olefination of an aldehyde with a phosphonate-stabilized carbanion, typically yielding the thermodynamically more stable (E)-alkene.[14][15][16]

Reaction Scheme: 3-Thiophenecarboxaldehyde (B150965) + Methyl (diethoxyphosphoryl)acetate → 3-Thiopheneacrylic acid methyl ester

Methodology:

-

Preparation of the Ylide: To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), add methyl (diethoxyphosphoryl)acetate (1.1 equivalents) dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate (B1237965) carbanion.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of 3-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Thiopheneacrylic acid methyl ester.

Synthesis via Mizoroki-Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[17][18][19][20]

Reaction Scheme: 3-Bromothiophene (B43185) + Methyl acrylate → 3-Thiopheneacrylic acid methyl ester

Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromothiophene (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃ or PPh₃, 2-10 mol%), and a suitable base (e.g., triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), 1.5-2.0 equivalents).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Reagent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile, DMF, or dioxane) followed by methyl acrylate (1.2-1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Biological Activity and Potential Applications

While direct studies on the biological activity of 3-Thiopheneacrylic acid methyl ester are limited in the reviewed literature, the thiophene scaffold is a well-established pharmacophore. Numerous thiophene derivatives have demonstrated significant biological activities.[21]

-

Anti-inflammatory Activity: Many thiophene-containing compounds are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4]

-

Antimicrobial and Antifungal Activity: The thiophene nucleus is present in various compounds exhibiting potent antimicrobial and antifungal effects.[13]

-

Anticancer Potential: Certain substituted acrylate molecules have shown cytotoxic activity against cancer cell lines.[9][13]

Given these precedents, 3-Thiopheneacrylic acid methyl ester represents a valuable lead compound for screening and derivatization in drug discovery programs targeting inflammation, infectious diseases, or oncology. The logical workflow for such a program is outlined in Figure 2.

Conclusion

3-Thiopheneacrylic acid methyl ester is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs—the thiophene ring and the methyl acrylate moiety—are associated with a range of important biological activities. The detailed protocols for its synthesis via established methods like the Horner-Wadsworth-Emmons and Heck reactions provide a clear path for its preparation. Further investigation into the specific biological profile of this compound is warranted and could lead to the development of novel therapeutic agents.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. Methyl acrylate(96-33-3) 13C NMR spectrum [chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Methyl acrylate(96-33-3) MS [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide Through Opposing Modulatory Mechanisms at the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. Wittig-Horner Reaction [organic-chemistry.org]

- 16. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

Spectral Properties of 3-Thiopheneacrylic Acid Methyl Ester: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectral properties of 3-Thiopheneacrylic acid methyl ester (CAS 135835-43-7), a synthetic intermediate with potential applications in pharmaceutical and materials science research.[1][2] This document details the predicted infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) characteristics of the compound. Detailed, generalized experimental protocols for obtaining these spectra are also provided, along with a visual workflow for the complete spectral characterization of the molecule. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the spectroscopic signature of this compound.

Introduction

3-Thiopheneacrylic acid methyl ester is a derivative of thiophene (B33073), a heterocyclic compound that is a common scaffold in medicinal chemistry. The presence of the acrylate (B77674) group provides a site for various chemical modifications, making it a versatile building block in organic synthesis. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in any research and development setting. This guide synthesizes predictive data based on analogous compounds to provide a detailed spectral profile.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 135835-43-7 | [1][2] |

| Molecular Formula | C₈H₈O₂S | [1][2] |

| Molecular Weight | 168.21 g/mol | [1][2] |

| Alternate Name | Methyl 3-(thiophen-3-yl)acrylate | [2] |

| UV-Vis λmax | 208, 231, 280 nm |

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-Thiopheneacrylic acid methyl ester. These predictions are derived from the analysis of structurally similar compounds, including the 2-thiophene isomer and other acrylate derivatives.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to be dominated by absorptions from the ester functional group and the thiophene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch (Thiophene ring) |

| ~2950 | Medium | Aliphatic C-H stretch (Methyl group) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1630 | Medium | C=C stretch (Acrylate) |

| ~1440 | Medium | C-H bend (Methyl group) |

| ~1200 | Strong | C-O stretch (Ester) |

| ~800 | Strong | C-H out-of-plane bend (Thiophene ring) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the acrylate group, and the methyl ester. The predicted chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) in a deuterated chloroform (B151607) (CDCl₃) solution.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | Doublet | 1H | α-proton (alkene) |

| ~7.5 - 7.3 | Multiplet | 2H | Thiophene ring protons |

| ~7.2 - 7.0 | Multiplet | 1H | Thiophene ring proton |

| ~6.3 - 6.1 | Doublet | 1H | β-proton (alkene) |

| ~3.8 | Singlet | 3H | OCH₃ (ester) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~140 | α-carbon (alkene) |

| ~135 | Quaternary carbon (Thiophene) |

| ~130 | CH (Thiophene) |

| ~128 | CH (Thiophene) |

| ~125 | CH (Thiophene) |

| ~118 | β-carbon (alkene) |

| ~52 | OCH₃ (ester) |

Mass Spectrometry (MS)

The mass spectrum, likely obtained through electron ionization (EI), is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 168 | High | [M]⁺ (Molecular ion) |

| 137 | Medium | [M - OCH₃]⁺ |

| 111 | High | [M - COOCH₃]⁺ |

| 83 | Medium | [Thiophene-CH=CH]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectral analysis of 3-Thiopheneacrylic acid methyl ester.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Preparation: Place a small amount (1-2 mg) of solid 3-Thiopheneacrylic acid methyl ester directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in Solution

-

Sample Preparation: Dissolve 5-10 mg of 3-Thiopheneacrylic acid methyl ester in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both spectra relative to TMS.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry with Gas Chromatography (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 3-Thiopheneacrylic acid methyl ester (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The sample will be vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (typically at 70 eV) to generate charged fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum will show the relative abundance of each fragment. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of 3-Thiopheneacrylic acid methyl ester.

References

An In-depth Technical Guide to the Solubility of Methyl 3-(thiophen-3-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 3-(thiophen-3-yl)acrylate, a synthetic intermediate. The document details its solubility in various solvents, provides a standardized experimental protocol for solubility determination, and outlines a logical workflow for this process.

Physicochemical Properties

-

IUPAC Name: methyl 3-(thiophen-3-yl)prop-2-enoate

-

Molecular Formula: C₈H₈O₂S[1]

-

Molecular Weight: 168.2 g/mol [1]

-

Appearance: Solid (form may vary)

-

CAS Number: 135835-43-7[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration. Thiophene (B33073) and its derivatives are generally characterized by their nonpolar nature, leading to poor solubility in aqueous solutions but good solubility in many organic solvents.[2][3]

The following table summarizes the available quantitative solubility data for methyl 3-(thiophen-3-yl)acrylate in various solvents.

| Solvent | Abbreviation | Solubility (mg/mL) | Temperature (°C) |

| Dimethylformamide | DMF | 30 | Not Specified |

| Dimethyl sulfoxide | DMSO | 30 | Not Specified |

| Ethanol | EtOH | 30 | Not Specified |

| Ethanol:PBS (pH 7.2) (1:1) | - | 0.5 | Not Specified |

Data sourced from Cayman Chemical[1]

Based on the general solubility characteristics of thiophene derivatives, methyl 3-(thiophen-3-yl)acrylate is expected to be soluble in a range of common organic solvents and insoluble in water.[2][3]

-

High Expected Solubility: Benzene, Toluene, Diethyl ether, Chloroform, Acetone

-

Low Expected Solubility: Water, Hexane (due to the polarity of the ester group)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like methyl 3-(thiophen-3-yl)acrylate, adapted from the isothermal shake-flask method.[4] This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of methyl 3-(thiophen-3-yl)acrylate in a selected solvent at a constant temperature.

Materials:

-

Methyl 3-(thiophen-3-yl)acrylate (solid)

-

Selected solvent of interest

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid methyl 3-(thiophen-3-yl)acrylate to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of the compound added.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of methyl 3-(thiophen-3-yl)acrylate of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of methyl 3-(thiophen-3-yl)acrylate in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of the compound in the selected solvent at the specified temperature.

-

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of methyl 3-(thiophen-3-yl)acrylate.

Caption: Experimental workflow for solubility determination.

This guide provides foundational knowledge on the solubility of methyl 3-(thiophen-3-yl)acrylate. For any specific application, it is highly recommended to perform experimental verification of solubility under the conditions of interest.

References

In-Depth Technical Guide on the Purity of Commercially Available Methyl 3-(Thiophen-3-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of commercially available methyl 3-(thiophen-3-yl)acrylate (CAS No. 135835-43-7), a key building block in pharmaceutical and materials science research. This document details typical purity levels, common synthetic routes and their associated impurity profiles, and standardized analytical methodologies for accurate purity determination.

Commercial Purity Overview

Methyl 3-(thiophen-3-yl)acrylate is available from various chemical suppliers, typically with a purity specification of 96% or higher. However, the exact purity and the method of determination can vary between suppliers and batches. For research and development applications, particularly in drug development, a thorough understanding and independent verification of the purity profile are critical.

Table 1: Summary of Commercially Available Methyl 3-(Thiophen-3-yl)acrylate Purity

| Supplier Category | Typical Stated Purity | Common Analytical Method | Notes |

| Research Chemicals | ≥96% | NMR, GC | Purity is often determined by NMR and may not quantify all minor impurities. |

| Fine Chemicals | ≥98% | HPLC, GC | Batch-specific Certificates of Analysis (CoA) should be requested. |

| Custom Synthesis | ≥99% (on request) | HPLC, GC, qNMR | Purity and impurity profiles can be tailored to specific research needs. |

Potential Impurities and Synthetic Origins

The impurity profile of methyl 3-(thiophen-3-yl)acrylate is intrinsically linked to its manufacturing process. Two primary synthetic routes are commonly employed: the Horner-Wadsworth-Emmons (HWE) reaction and the Mizoroki-Heck reaction. Understanding these pathways is essential for identifying potential impurities.

Horner-Wadsworth-Emmons (HWE) Route

This reaction involves the condensation of thiophene-3-carbaldehyde with a phosphonate (B1237965) ester, such as trimethyl phosphonoacetate, in the presence of a base. It is highly stereoselective for the desired (E)-isomer.

Potential Impurities from the HWE Route:

-

Thiophene-3-carbaldehyde: Unreacted starting material.

-

(Z)-isomer: The undesired geometric isomer, typically formed in small amounts.

-

Phosphonate Reagents: Residual trimethyl phosphonoacetate or its byproducts.

-

Solvent Residues: Residual solvents from the reaction and purification, such as Tetrahydrofuran (THF) or Diethyl Ether.

Mizoroki-Heck Reaction Route

This pathway involves the palladium-catalyzed cross-coupling of an aryl halide, such as 3-bromothiophene, with methyl acrylate (B77674) in the presence of a base and a phosphine (B1218219) ligand.

Potential Impurities from the Heck Route:

-

3-Bromothiophene: Unreacted starting material.

-

Methyl Acrylate: Residual starting material or polymers.

-

Palladium Residues: Trace amounts of the palladium catalyst.

-

Phosphine Ligands/Oxides: Residual triphenylphosphine (B44618) or its oxide.

-

Homo-coupled Products: Byproducts such as 3,3'-bithiophene.

-

Positional Isomers: If the starting halide contains impurities (e.g., 2-bromothiophene), the corresponding 2-thiopheneacrylate isomer may be present.

dot

Caption: Synthetic pathways to Methyl 3-(thiophen-3-yl)acrylate and associated impurities.

Experimental Protocols for Purity Assessment

Accurate determination of purity requires a combination of spectroscopic and chromatographic techniques. Below are representative protocols for the characterization and purity analysis of methyl 3-(thiophen-3-yl)acrylate.

Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary method for structural confirmation and identification of major components.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm): The following shifts are characteristic for the (E)-isomer.[1]

-

~7.82 (m, 1H, thiophene (B33073) ring proton)

-

~7.56 (m, 1H, thiophene ring proton)

-

~7.44 (m, 1H, thiophene ring proton)

-

~7.60 (d, J ≈ 15.8 Hz, 1H, vinylic proton)

-

~6.30 (d, J ≈ 15.8 Hz, 1H, vinylic proton)

-

~3.79 (s, 3H, methyl ester protons)

-

-

Purity Indication: Integration of the peaks should correspond to the proton count. The presence of unexpected signals may indicate impurities. The large coupling constant (J > 15 Hz) for the vinylic protons confirms the (E)-configuration.

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm): ~167.5 (C=O), ~144.0, ~134.5, ~129.0, ~127.0, ~125.0, ~116.0 (thiophene and vinylic carbons), ~51.5 (OCH₃).

-

Chromatographic Purity Analysis (HPLC/GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quantitative purity assessment and separation of minor impurities.

Representative HPLC Method:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 310 nm (where the thiophene chromophore absorbs strongly).

-

Sample Preparation: Prepare a stock solution of the sample in Acetonitrile or Methanol at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Quantification: Purity is determined by area percent calculation. For higher accuracy, quantification against a certified reference standard is recommended.

Representative GC-MS Method:

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Injector: Split/splitless injector, 250 °C.

-

Detector (MS): Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-450.

-

Identification: Impurities are identified by their retention times and comparison of their mass spectra with library data. Purity is calculated by area percent normalization.

dot

Caption: Standard analytical workflow for purity verification of chemical reagents.

Conclusion

The purity of commercially available methyl 3-(thiophen-3-yl)acrylate is generally high, but the presence of synthesis-related impurities necessitates careful evaluation by the end-user. Researchers and drug development professionals should always request batch-specific Certificates of Analysis and consider performing independent verification using the orthogonal analytical techniques outlined in this guide. A comprehensive understanding of the material's purity profile is a prerequisite for reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Safety of 3-Thiopheneacrylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Safety Data Sheet (SDS) with detailed, experimentally determined safety data for 3-Thiopheneacrylic acid methyl ester (CAS 135835-43-7) is not publicly available. This guide provides the known properties of this compound and supplements this information with safety data from well-characterized structural analogs, namely Methyl Acrylate (B77674) (CAS 96-33-3) and Methyl 3,3-Dimethylacrylate (CAS 924-50-5). This information should be used as a guide for risk assessment, and it is recommended that all handling of 3-Thiopheneacrylic acid methyl ester be conducted with caution by trained personnel.

Introduction to 3-Thiopheneacrylic Acid Methyl Ester

3-Thiopheneacrylic acid methyl ester is a synthetic intermediate used in pharmaceutical synthesis.[1][2] Its chemical structure consists of a thiophene (B33073) ring substituted with a methyl acrylate group at the 3-position. While specific safety data is limited, its structural similarity to other acrylic esters suggests that it may share similar hazard profiles.

Physicochemical Properties of 3-Thiopheneacrylic Acid Methyl Ester

The known physicochemical properties of 3-Thiopheneacrylic acid methyl ester are summarized in the table below.

| Property | Value |

| Chemical Name | Methyl 3-(thiophen-3-yl)acrylate |

| Synonyms | 3-Thiophen-3-yl-Acrylic Acid methyl ester |

| CAS Number | 135835-43-7 |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| Physical State | Crystalline solid[2] |

| Purity | ≥98%[2] |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (approx. 30 mg/mL)[2]. Sparingly soluble in aqueous buffers[2]. |

| Storage Conditions | Store at -20°C[2]. |

| Stability | Stable for at least 4 years at -20°C[2]. |

Hazard Identification and Classification (Based on Analogs)

The following table summarizes the hazard classification for the structural analogs Methyl Acrylate and Methyl 3,3-Dimethylacrylate. It is prudent to handle 3-Thiopheneacrylic acid methyl ester as if it possesses similar hazards.

| Hazard Classification | Methyl Acrylate (CAS 96-33-3) | Methyl 3,3-Dimethylacrylate (CAS 924-50-5) |

| GHS Pictograms | Flame, Exclamation Mark, Health Hazard, Environment | Flame |

| Signal Word | Danger | Warning |

| Hazard Statements | H225: Highly flammable liquid and vapor. H302 + H312: Harmful if swallowed or in contact with skin. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H331: Toxic if inhaled. H335: May cause respiratory irritation. H401: Toxic to aquatic life. H412: Harmful to aquatic life with long lasting effects. | H226: Flammable liquid and vapor.[3] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P272, P273, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P311, P330, P333+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 | P210, P233, P280, P303+P361+P353, P370+P378, P403+P235[3] |

Toxicological Data (Based on Analogs)

The following table presents a summary of the available toxicological data for the analog compounds.

| Toxicological Endpoint | Methyl Acrylate (CAS 96-33-3) | Methyl 3,3-Dimethylacrylate (CAS 924-50-5) |

| Acute Oral Toxicity | LD50: 277 mg/kg (rat) | LD50: > 5000 mg/kg (rat)[4] |

| Acute Dermal Toxicity | LD50: 1243 mg/kg (rabbit) | No data available |

| Acute Inhalation Toxicity | LC50/4 h: 11 mg/l (ATE) | No data available |

| Skin Corrosion/Irritation | Causes skin irritation. | Not irritating.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Not irritating.[4] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[5] | Not sensitizing.[4] |

| Germ Cell Mutagenicity | Based on available data, the classification criteria are not met. | Not mutagenic.[4] |

| Carcinogenicity | Based on available data, the classification criteria are not met. | This product does not contain any carcinogens as listed by OSHA, IARC or NTP.[4] |

| Reproductive Toxicity | Based on available data, the classification criteria are not met. | None known.[4] |

Physical and Chemical Hazard Data (Based on Analogs)

The following table summarizes the available physical and chemical hazard data for the analog compounds.

| Physical/Chemical Property | Methyl Acrylate (CAS 96-33-3) | Methyl 3,3-Dimethylacrylate (CAS 924-50-5) |

| Flash Point | -3 °C (26.6 °F) | 37 °C |

| Autoignition Temperature | 463 °C (865.4 °F)[6] | No data available |

| Boiling Point | 80 °C (176 °F) | 136 °C |

| Melting Point | -75 °C (-103 °F) | No data available |

| Vapor Pressure | 65.2 mmHg at 20 °C | No data available |

| Density | 0.956 g/cm³ at 25 °C | 0.94 g/cm³ |

Experimental Protocols (General)

The safety data presented for the analog compounds are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD TG 401/420/423): This test involves the administration of the substance in graduated doses to several groups of experimental animals. The animals are observed for a set period, and the LD50 (the dose that is lethal to 50% of the test animals) is calculated.

-

Acute Dermal Toxicity (OECD TG 402): The substance is applied to the skin of experimental animals in a single dose. The animals are observed for signs of toxicity, and the LD50 is determined.

-

Flash Point Determination (e.g., ASTM D93, Pensky-Martens Closed Cup Tester): The substance is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Handling, Storage, and Emergency Procedures

Based on the properties of acrylic esters, the following handling, storage, and emergency procedures are recommended for 3-Thiopheneacrylic acid methyl ester.

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

References

The Dual Nature of Reactivity: A Technical Guide to the Thiophene Ring in Acrylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073), a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and reactivity have led to its incorporation into a wide array of functional molecules, from pharmaceuticals to organic semiconductors. When functionalized with an acrylic acid ester moiety, the resulting thiophene acrylic acid esters exhibit a fascinating duality in their chemical behavior. The electron-withdrawing nature of the acrylate (B77674) group significantly modulates the inherent reactivity of the thiophene ring, creating opportunities for diverse synthetic transformations. This technical guide provides an in-depth exploration of the reactivity of the thiophene ring in acrylic acid esters, offering valuable insights for researchers engaged in the synthesis and application of these versatile compounds.

The Influence of the Acrylic Acid Ester Moiety

The acrylic acid ester group, being a potent electron-withdrawing group (EWG), exerts a profound influence on the electron density of the thiophene ring. This electronic perturbation deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, particularly when additional activating groups are present. Furthermore, the acrylate moiety itself can participate in reactions as a Michael acceptor. Understanding this electronic interplay is crucial for predicting and controlling the outcomes of chemical reactions involving thiophene acrylic acid esters.

Electrophilic Aromatic Substitution

The electron-withdrawing effect of the acrylate group generally disfavors electrophilic aromatic substitution on the thiophene ring. However, under forcing conditions or with highly reactive electrophiles, substitution can be achieved, often with specific regioselectivity.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic compounds. While the acrylate group is deactivating, this reaction can still proceed on thiophene acrylic acid esters.

Experimental Protocol: Vilsmeier-Haack Formylation of a Thiophene Derivative [1][2][3][4]

A solution of phosphorus oxychloride (POCl₃, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) is prepared at 0 °C. To this Vilsmeier reagent, the thiophene acrylic acid ester (1 equivalent) dissolved in DMF is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for several hours until completion (monitored by TLC). The reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation on thiophene acrylic acid esters is challenging due to the deactivation of the ring. However, with a suitable Lewis acid catalyst and reactive acylating agent, this transformation can be accomplished. The reaction typically shows high regioselectivity for the 2-position (or 5-position if unsubstituted) of the thiophene ring.[5]

Experimental Protocol: Friedel-Crafts Acylation of Thiophene [5][6][7][8]

To a stirred solution of the thiophene acrylic acid ester (1 equivalent) and the acylating agent (e.g., acetic anhydride, 1.2 equivalents) in an inert solvent such as dichloromethane (B109758) at 0 °C, a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride, 1.1 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiophene

| Reaction | Reagent | Product(s) | Typical Yield | Reference |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetylthiophene | High | [5] |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Thiophene-2-carboxaldehyde | Good | [1] |

Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing group like a nitro group on the thiophene ring, in conjunction with the acrylate moiety, facilitates nucleophilic aromatic substitution (SNAr) reactions. This provides a valuable route for the introduction of various nucleophiles onto the thiophene scaffold.

Experimental Protocol: Nucleophilic Aromatic Substitution on a Nitro-Thiophene Acrylic Acid Ester [9][10][11]

To a solution of the 5-nitro-thiophene-2-acrylic acid ester (1 equivalent) in a polar aprotic solvent like DMF or DMSO, the amine nucleophile (e.g., piperidine, 1.2 equivalents) and a base such as potassium carbonate (2 equivalents) are added. The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Table 2: Nucleophilic Aromatic Substitution on Activated Thiophenes

| Substrate | Nucleophile | Product | Typical Yield | Reference |

| 2-L-5-nitrothiophenes | Amines | 2-Amino-5-nitrothiophenes | Moderate to Good | [9] |

| 2-methoxy-3-X-5-nitrothiophenes | Pyrrolidine | 2-pyrrolidino-3-X-5-nitrothiophenes | - | [10] |

Reactivity of the Acrylate Moiety: Michael Addition

The α,β-unsaturated ester functionality in thiophene acrylic acid esters makes them excellent Michael acceptors. They can readily react with a variety of soft nucleophiles, such as thiols, in a conjugate addition reaction.

Experimental Protocol: Thiol-Michael Addition to a Thiophene Acrylic Acid Ester [12]

To a solution of the thiophene acrylic acid ester (1 equivalent) and a thiol (1.1 equivalents) in a suitable solvent (e.g., THF, acetonitrile), a catalytic amount of a base (e.g., triethylamine (B128534) or DBU) is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the Michael adduct.

Table 3: Kinetic Data for Michael Addition Reactions of Acrylates

| Michael Acceptor | Nucleophile | Solvent | Rate Constant (k) | Reference |

| Hexyl acrylate | Hexane thiol | - | - | [13] |

| Various Acrylates | Various Thiols | - | Varies with substrate and catalyst | [14][15][16] |

Cycloaddition Reactions

The thiophene ring is generally a poor diene in Diels-Alder reactions due to its aromatic character. High pressure or specific activating substituents are often required for these reactions to proceed. The presence of the electron-withdrawing acrylate group is not expected to significantly enhance the diene character of the thiophene ring. However, the acrylate double bond can act as a dienophile in reactions with more reactive dienes like furan (B31954).

Experimental Protocol: Diels-Alder Reaction of Furan with Methyl Acrylate [17][18][19][20][21]

A mixture of furan (excess) and the thiophene acrylic acid ester (1 equivalent) is heated in a sealed tube or in the presence of a Lewis acid catalyst (e.g., zinc iodide) at a specified temperature. The progress of the reaction is monitored by NMR or GC-MS. After the reaction is complete, the excess furan is removed by evaporation, and the resulting cycloadduct is purified by column chromatography.

Biological Significance and Signaling Pathways

Thiophene derivatives are of significant interest in drug discovery due to their diverse biological activities. Thiophene-containing compounds have been reported as inhibitors of various enzymes and modulators of key signaling pathways implicated in diseases such as cancer.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several thiophene derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[22][23][24][25][26] The thiophene scaffold can be utilized to design molecules that bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and downstream signaling.

VEGFR-2 signaling pathway and its inhibition by thiophene acrylic acid esters.

Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers. Certain thiophene-containing compounds have been shown to modulate this pathway, often by inhibiting key components, leading to the suppression of tumor growth.[27][28][29][30][31]

Wnt/β-catenin signaling pathway and potential modulation points for thiophene derivatives.

Experimental Workflow Diagram

The synthesis and subsequent reaction of a thiophene acrylic acid ester can be represented by a general experimental workflow.

General workflow for the synthesis and reaction of thiophene acrylic acid esters.

Conclusion

The reactivity of the thiophene ring in acrylic acid esters is a rich and multifaceted area of organic chemistry. The electron-withdrawing acrylate group imparts a unique chemical personality to the thiophene scaffold, deactivating it towards classical electrophilic attack while opening avenues for nucleophilic substitution and Michael addition reactions. This guide has provided a comprehensive overview of these reactivity patterns, supported by experimental protocols and quantitative data where available. For researchers in drug development, the ability of thiophene-based structures to interact with key biological targets such as VEGFR-2 and components of the Wnt/β-catenin pathway highlights the therapeutic potential of this class of compounds. A thorough understanding of the principles outlined herein will empower scientists to design and synthesize novel thiophene acrylic acid esters with tailored properties for a wide range of applications.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. asianpubs.org [asianpubs.org]

- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Search Results [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. aquila.usm.edu [aquila.usm.edu]

- 14. par.nsf.gov [par.nsf.gov]

- 15. mlms.nuaa.edu.cn [mlms.nuaa.edu.cn]

- 16. Kinetics Studies of Photoinitated Thiol-Michael Addition Reaction IADR Abstract Archives [iadr.abstractarchives.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. | Semantic Scholar [semanticscholar.org]

- 27. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. proceedings.science [proceedings.science]

Unveiling the Electronic Landscape of Poly(3-thiophen-3-yl-acrylic acid methyl ester): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of poly(3-thiophen-3-yl-acrylic acid methyl ester) (PT3AAME), a functionalized polythiophene derivative. This document details the synthesis, electronic characteristics, and the underlying structural-property relationships of this semiconducting polymer, presenting available data in a structured format for researchers and professionals in materials science and related fields.

Core Electronic Properties

PT3AAME exhibits characteristics of a semiconductor material. The electronic properties are intrinsically linked to its molecular structure, including the head-to-tail linkages of the polymer chain and the conformation of the acrylic acid methyl ester side groups.[1]

Quantitative Data Summary

A summary of the reported quantitative electronic property data for poly(3-thiophen-3-yl-acrylic acid methyl ester) is presented below. It is important to note that while theoretical calculations and some experimental data are available, a complete experimental dataset for all electronic parameters of this specific polymer is not extensively reported in the reviewed literature.

| Electronic Property | Reported Value | Method | Reference |

| Electrical Conductivity | 10-5 S/cm | Not Specified | [2] (from a related polymer) |

| π-π* Lowest Transition Energy | In excellent agreement with experimental values | Theoretical Prediction (HF/6-31G(d) and B3PW91/6-31+G(d,p)) | [1] |

Note: The electrical conductivity value is cited from a study on a closely related polymer, poly(2-thiophen-3-yl-malonic acid), and is presented here for context as it is characteristic of semiconductor materials.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of poly(3-thiophen-3-yl-acrylic acid methyl ester) are crucial for reproducible research. The following sections outline the key experimental procedures cited in the literature.

Synthesis of 3-thiophen-3-yl-acrylic acid methyl ester (Monomer)

The monomer, 3-thiophen-3-yl-acrylic acid methyl ester, can be synthesized via Fischer esterification. A typical procedure is as follows:

-

Reaction Setup : 3-thiophen-3-yl-acrylic acid (3 g) is refluxed in dry methanol (B129727) (15 mL).[1]

-

Catalyst Addition : One to two drops of concentrated sulfuric acid are added to the mixture as a catalyst.[1]

-

Reaction Conditions : The mixture is refluxed for 24 hours.[1]

-

Product Isolation : The resulting product, 3-thiophen-3-yl-acrylic acid methyl ester, is obtained with a reported yield of 99.9%.[1]

Polymerization of poly(3-thiophen-3-yl-acrylic acid methyl ester)

The polymerization of the monomer to yield poly(3-thiophen-3-yl-acrylic acid methyl ester) is typically achieved through chemical oxidative coupling.

-

Oxidizing Agent : Anhydrous ferric chloride (FeCl3) is commonly used as the oxidizing agent.[3]

-

Polymerization Process : The monomer is subjected to oxidative-coupling polymerization in the presence of the oxidizing agent.

-

Structural Confirmation : The resulting polymer structure, characterized by head-to-tail linkages, is confirmed using spectroscopic methods such as FTIR and 1H NMR.[1][3]

Characterization of Electronic Properties

UV-Visible Spectroscopy:

UV-visible absorption spectroscopy is a key technique to investigate the electronic structure of conjugated polymers like PT3AAME.

-

Sample Preparation : The polymer is dissolved in a suitable solvent, such as chloroform, to prepare solutions of varying concentrations (e.g., 0.01 mg/mL to 0.05 mg/mL).[2] For thin-film measurements, the polymer solution is spin-coated onto a substrate.[2]

-

Measurement : The absorption spectra of the polymer solutions or thin films are recorded using a UV-vis spectrophotometer.

-

Data Analysis : The wavelength of maximum absorption (λmax) corresponding to the π-π* transition is determined. The optical bandgap (Eg) can be estimated from the onset of the absorption edge using the Tauc plot method.

Cyclic Voltammetry (CV):

Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of polymers.

-

Electrochemical Cell : A three-electrode cell is used, typically consisting of a working electrode (e.g., a platinum or glassy carbon electrode coated with the polymer film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[4]

-

Electrolyte Solution : The measurements are carried out in an electrolyte solution, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in acetonitrile.[5]

-

Measurement : The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

Data Analysis : The onset oxidation (Eox) and reduction (Ered) potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can then be calculated using empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the conceptual relationship between the polymer's structure and its electronic properties.

Caption: Synthesis workflow for poly(3-thiophen-3-yl-acrylic acid methyl ester).

Caption: Relationship between molecular structure and electronic properties.

References

A Technical Guide to the Thermal Properties of Thiophene-Based Copolymers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal properties of thiophene-based copolymers. These materials are of significant interest in the development of organic electronics, including applications in drug delivery and medical devices, where thermal stability and predictable behavior at various temperatures are critical. This document details key thermal parameters, the experimental methodologies used to determine them, and the structure-property relationships that govern their thermal behavior.

Core Thermal Properties of Thiophene-Based Copolymers

The thermal properties of thiophene-based copolymers are crucial for their processing, performance, and long-term stability. The key parameters include thermal stability, glass transition temperature, and melting temperature.

Thermal Stability (Td): The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures. For thiophene-based copolymers, the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs, is a critical indicator of their operational limits. Many thiophene-based copolymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 300°C and in some cases, even 400°C.[1][2] The thermal degradation of these copolymers can occur in multiple steps, often starting with the breaking of side chains, followed by the decomposition of the polymer backbone at higher temperatures.[3]

Glass Transition Temperature (Tg): The glass transition temperature is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is particularly important for amorphous or semi-crystalline polymers and influences their mechanical properties and processability. The Tg of thiophene-based copolymers can be tuned by modifying the copolymer composition and the structure of the side chains.[4][5] For instance, placing the branching point of an alkyl side chain closer to the conjugated backbone can lead to an increased Tg.[4] Glass transition temperatures for various thiophene (B33073) copolymers have been reported in a wide range, from as low as 18°C to over 260°C.[1]

Melting Temperature (Tm): For semi-crystalline thiophene-based copolymers, the melting temperature is the temperature at which the crystalline domains melt, and the polymer transitions to a liquid state. The Tm is influenced by the regularity of the polymer chain, the strength of intermolecular interactions, and the nature of the side chains. Similar to Tg, the melting temperature can be influenced by the position of side-chain branching.[4]

Data Presentation: Thermal Properties of Selected Thiophene-Based Copolymers

The following tables summarize the quantitative thermal property data for a selection of thiophene-based copolymers reported in the literature.

Table 1: Thermal Stability of Thiophene-Based Copolymers

| Copolymer System | Decomposition Temperature (Td, 5% weight loss) (°C) | Reference |

| Perylene diimide - dithienothiophene copolymers | > 400 | [1] |

| Benzodithiophene-isoindigo copolymers (PBDTI-OD, PBDTI-DT) | > 380 | [3] |